![molecular formula C10H17N3O2S B2375144 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide CAS No. 852217-77-7](/img/structure/B2375144.png)
3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide
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Overview
Description
This compound is a type of sulfonamide, which is a group of compounds containing the functional group R-SO2-NR’R’’ where R, R’, and R’’ can be a variety of groups . Sulfonamides are known for their use in medicine, particularly as antibiotics .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as N,N-dimethylenamino ketones have been used as building blocks for various heterocycles .Chemical Reactions Analysis
Again, while specific reactions involving this compound were not found, similar compounds such as N,N-dimethylenamino ketones have been used in various chemical reactions to produce a range of heterocyclic and fused heterocyclic derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as those containing the N,N-dimethylamino group, are generally stable and may have hydrogen bond acceptor properties .Scientific Research Applications
Polymer Research
The compound is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This process cannot be adequately described using the comonomer reactivity ratios .
Lubricating Oils
Amine-containing organo-soluble (meth)acrylic copolymers, which include this compound, are effective dispersant viscosity modifiers for lubricating oils . These modifiers are obtained via a homogeneous radical polymerization in hydrocarbon solvents .
Polyimides
The compound is used in the synthesis of new soluble polyimides . The sizes and numbers of alkyl substituents affected the thermal properties, dielectric constants, and solubilities of the polyimides . These polyimides exhibited excellent thermal stability with a decomposition temperature (T d) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .
Printed Circuit Industry
Polyimides, which can be derived from this compound, have various applications in the printed circuit industry due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
Automobile Industry
Polyimides derived from this compound are also used in the automobile industry for similar reasons as in the printed circuit industry .
Aerospace Industry
The aerospace industry also benefits from the use of polyimides derived from this compound, thanks to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .
Future Directions
Mechanism of Action
Target of Action
Related compounds such as 3-amino-4-hydroxybenzoic acid have been found to interact with arylamine n-acetyltransferase (nat) in streptomyces griseus . NATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine, arylhydroxylamine, or arylhydrazine. They play a crucial role in the metabolism and detoxification of drugs and xenobiotics.
Mode of Action
It’s likely that the compound interacts with its target enzyme, possibly through acetylation, leading to changes in the enzyme’s activity
Biochemical Pathways
Related compounds have been implicated in the synthesis of thermostable bioplastics . The compound may also influence pathways related to the metabolism and detoxification of drugs and xenobiotics through its interaction with NATs .
Result of Action
Based on its potential interaction with nats, it may influence the metabolism and detoxification of certain substances within the cell .
properties
IUPAC Name |
3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12(2)10-6-5-8(7-9(10)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPAFEUKZORYQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852217-77-7 |
Source
|
Record name | 3-amino-4-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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